molecular formula C7H13Cl2N3OS B2463960 (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine CAS No. 887405-23-4

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine

Número de catálogo: B2463960
Número CAS: 887405-23-4
Peso molecular: 258.16
Clave InChI: CZCCUNWYJVCTFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine ( 887405-23-4) is a valuable chemical scaffold in medicinal chemistry research, with a molecular formula of C7H9N3S and a molecular weight of 167.23 g/mol . This compound features an imidazothiazole core, a privileged structure known for its broad-spectrum biological activities, making it a key intermediate in the design and synthesis of novel therapeutic agents . This amine derivative serves as a critical building block in pharmaceutical research, particularly for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors . Research demonstrates that structural analogs of this compound exhibit significant COX-2 inhibitory activity, with IC50 values in the highly potent 0.08-0.16 µM range, while maintaining excellent selectivity over the COX-1 isoform . The primary amine functionality allows for further derivatization via Mannich reactions or other coupling strategies to explore structure-activity relationships and optimize drug-like properties . The imidazothiazole scaffold has demonstrated diverse biological applications beyond anti-inflammatory research, showing promise in anticancer, antiviral, and antimicrobial investigations . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Propiedades

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXJGKRRHXYDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .

Análisis De Reacciones Químicas

Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

Positional Isomers: 2-Methyl vs. 3-Methyl Substitution

Compound A : 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine (CAS: 518064-25-0)

  • Molecular Formula : C₇H₉N₃S (identical to the target compound)
  • Molecular Weight : 167.23 g/mol
  • Key Difference : Methyl group at position 2 instead of 3.
  • Implications: The positional isomerism alters steric and electronic properties. In contrast, the 3-methyl variant’s biological activity is linked to its optimized interaction with cyclooxygenase-2 (COX-2), where substituent position critically affects potency .

Compound B : Imidazo[2,1-b]thiazole-3-methanamine (CAS: 933722-74-8)

  • Molecular Formula : C₆H₇N₃S
  • Molecular Weight : 153.20 g/mol
  • Implications : The distinct substitution pattern reduces molecular weight and may limit π-π stacking interactions compared to the target compound .

Saturation and Ring Modifications

Compound C : 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine (CAS: 912771-25-6)

  • Molecular Formula : C₆H₉N₃S
  • Molecular Weight : 155.22 g/mol
  • Key Difference : Partial saturation of the imidazo-thiazole ring (5,6-dihydro).

Functional Group Variations

Compound D : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)

  • Molecular Formula : C₁₆H₁₈N₃O₂S₂
  • Molecular Weight : 356.46 g/mol
  • Key Difference : Addition of a 4-(methylsulfonyl)phenyl group at position 6 and dimethylation of the amine.
  • Biological Activity: Exhibits exceptional COX-2 inhibition (IC₅₀ = 0.08 µM; selectivity index = 313.7) due to the electron-withdrawing sulfonyl group enhancing target binding .

Compound E : 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid

  • Molecular Formula : C₈H₉N₃O₂S
  • Molecular Weight : 211.24 g/mol
  • Key Difference : Replacement of the methanamine group with a carboxylic acid (-CH₂COOH).
  • Implications : The acidic group introduces hydrogen-bonding capacity, which could improve solubility but may limit blood-brain barrier permeability compared to the target compound’s amine group .

Aromatic vs. Aliphatic Amine Derivatives

Compound F : 3-Imidazo[2,1-b]thiazol-6-yl-phenylamine (CAS: 861206-26-0)

  • Molecular Formula : C₁₁H₉N₃S
  • Molecular Weight : 215.27 g/mol
  • Key Difference : Aniline (-C₆H₄NH₂) substituent instead of methanamine.
  • Implications : The aromatic amine enhances resonance stabilization but may increase toxicity risks. This compound’s predicted pKa (6.08) suggests moderate basicity, contrasting with the aliphatic amine (pKa ~9–10) in the target compound .

Impact of Substituent Position on COX-2 Inhibition

Studies on imidazo[2,1-b]thiazole derivatives reveal that substituents at C-5 (e.g., 6a) significantly enhance COX-2 selectivity, whereas substitutions at C-3 or C-6 (as in the target compound) prioritize different biological pathways . For example:

Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1)
Target Compound Not reported Not evaluated
Compound 6a 0.08 313.7
6-(4-Methylsulfonylphenyl) analog 1.4 ~71.4

Role of Amine Functionalization

  • Primary Amines (e.g., target compound): Favor interactions with acidic residues in enzymes but may require prodrug strategies to enhance bioavailability.
  • Dimethylated Amines (e.g., Compound 6a): Reduce basicity, improving membrane permeability and metabolic stability .

Actividad Biológica

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is part of the imidazothiazole class, which has been studied for various biological activities, including potential antimicrobial and anticancer properties. The compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Chemical Structure

  • Molecular Formula : C₇H₈N₂S
  • CAS Number : 887405-23-4

Synthesis

The synthesis of this compound typically involves the reaction of aminothiazole with bromoacetaldehyde. The reaction proceeds through a cyclization process, often facilitated by bases such as sodium hydroxide or potassium carbonate. In industrial settings, continuous flow systems are employed for efficient production.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using reagents like hydrogen peroxide.
  • Reduction : Reduction can be achieved with agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur at the methanamine group.

The precise biological targets of this compound remain largely unknown. However, compounds within the imidazothiazole class are known to interact with multiple biochemical pathways, potentially affecting various physiological processes.

Antimicrobial Activity

Research indicates that imidazothiazoles exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For example:

  • Case Study : A study reported that thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was found to enhance activity against cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Inhibition of Cyclin-dependent Kinases (CDKs)

Recent research has identified this compound as a potential inhibitor of CDKs, particularly CDK12 and CDK13. These kinases are crucial for cell cycle regulation and are implicated in various cancers. Compounds that inhibit these kinases could serve as therapeutic agents in cancer treatment.

Research Applications

This compound is being investigated for several applications:

  • Drug Development : Its structure makes it a valuable scaffold for designing new therapeutic agents targeting microbial infections and cancer.
  • Material Science : The compound is also explored for its potential use in developing novel materials with specific electronic and optical properties.

Q & A

Q. What are the common synthetic routes for (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core followed by functionalization. Key steps include:

  • Coupling reactions : Palladium- or copper-catalyzed cross-coupling to attach aryl/heteroaryl groups (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the methanamine group to target scaffolds .
  • Solvent optimization : Reactions often employ polar aprotic solvents (e.g., DMF, methanol) under inert atmospheres .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons in the 7.0–8.5 ppm range and methyl groups at ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 282.36 g/mol for derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinase inhibition, comparing to reference inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -CF3_3) at the C-5 position of the imidazo[2,1-b]thiazole ring enhances COX-2 selectivity (IC50_{50} < 0.1 µM) .
  • Amide vs. sulfonamide linkers : Sulfonamide derivatives show improved solubility and target binding in EGFR kinase assays .
  • Table: Activity Trends
Substituent PositionGroup AddedBiological Activity (IC50_{50})
C-5-SO2_2MeCOX-2 inhibition: 0.08 µM
C-6-CH2_2NH2_2Antiproliferative: 2.1 µM

Q. How can contradictions in enzyme inhibition data across studies be resolved?

  • Assay standardization : Use consistent substrate concentrations (e.g., 10 µM ATP in kinase assays) and control for enzyme batch variability .
  • Statistical validation : Apply ANOVA or Tukey’s test to compare IC50_{50} values from independent replicates .
  • Off-target profiling : Screen against related enzymes (e.g., COX-1 for COX-2 inhibitors) to confirm selectivity .

Q. What strategies optimize the pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility, monitored via logP calculations .
  • Metabolic stability : Assess liver microsome half-life (e.g., human/rat microsomes) and modify labile sites (e.g., methyl groups to cyclopropyl) .
  • In vivo models : Use xenograft mice for antitumor efficacy, dosing at 10–50 mg/kg via oral gavage, with plasma concentration tracked via LC-MS .

Q. How can computational methods aid in target identification and mechanism elucidation?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .
  • MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability and key residue interactions (e.g., Arg120 in COX-2) .
  • QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict activity .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50_{50} values for similar derivatives?

  • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells may show differing sensitivity .
  • Assay conditions : Varying ATP concentrations in kinase assays alter apparent inhibition (e.g., 1 µM vs. 10 µM ATP) .
  • Solution stability : Degradation in DMSO stock solutions over time can reduce potency; confirm stability via HPLC before assays .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., temperature ±1°C, solvent degassing) to ensure consistency .
  • Biological replicates : Use n ≥ 3 for assays, with error bars indicating SEM .
  • Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.